molecular formula C13H10Cl2N2O3S B2821810 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851080-43-8

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2821810
CAS No.: 851080-43-8
M. Wt: 345.19
InChI Key: PPGCCWXRZQGBJZ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C13H10Cl2N2O3S and its molecular weight is 345.19. The purity is usually 95%.
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Biological Activity

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a benzo[d]thiazole moiety combined with a dioxine structure, which may enhance its pharmacological properties. The compound's molecular formula is C₁₃H₈Cl₂N₂O₂S, with a molecular weight of approximately 327.18 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the thiazole ring through the reaction of an appropriate aniline with thioamides under acidic conditions. Subsequent steps involve coupling with a dioxine derivative. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to improve yields and reduce reaction times .

Antimicrobial Properties

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial activity. A study evaluated various thiazole derivatives for their antibacterial effectiveness against several Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strain
Compound 80.004 - 0.030.008 - 0.06Enterobacter cloacae
Compound 110.011Not reportedPseudomonas aeruginosa
Compound 120.015Not reportedSalmonella typhimurium

The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli exhibited the highest resistance .

Anticancer Activity

The compound also shows promise in anticancer applications. Preliminary studies suggest that it may enhance the effectiveness of existing anti-cancer treatments by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-induced immunosuppression . This mechanism could potentially allow for improved immune responses against tumors when used in conjunction with traditional therapies.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific molecular targets within biological systems. The structural characteristics of the compound suggest that it may interact with cellular pathways involved in microbial resistance and cancer progression .

Case Studies

A case study published in a peer-reviewed journal highlighted the effectiveness of similar thiazole derivatives in treating infections resistant to conventional antibiotics. The study reported that compounds with structural similarities to this compound exhibited enhanced antibacterial properties compared to standard treatments like ampicillin and streptomycin .

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c1-17-11-8(15)4-7(14)5-10(11)21-13(17)16-12(18)9-6-19-2-3-20-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGCCWXRZQGBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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